molecular formula C11H21NO2 B15311527 Methyl 2-amino-2-(4-ethylcyclohexyl)acetate

Methyl 2-amino-2-(4-ethylcyclohexyl)acetate

Cat. No.: B15311527
M. Wt: 199.29 g/mol
InChI Key: MCQZILPJKWEAFI-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-ethylcyclohexyl)acetate is an organic compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol . This compound is characterized by the presence of an amino group, a methyl ester group, and a cyclohexyl ring substituted with an ethyl group. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(4-ethylcyclohexyl)acetate typically involves the reaction of 4-ethylcyclohexanone with methylamine and a suitable esterifying agent. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(4-ethylcyclohexyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-amino-2-(4-ethylcyclohexyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(4-ethylcyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release active metabolites that interact with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(4-methylcyclohexyl)acetate
  • Methyl 2-amino-2-(4-isopropylcyclohexyl)acetate
  • Methyl 2-amino-2-(4-tert-butylcyclohexyl)acetate

Uniqueness

Methyl 2-amino-2-(4-ethylcyclohexyl)acetate is unique due to the presence of the ethyl group on the cyclohexyl ring, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and interactions .

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

methyl 2-amino-2-(4-ethylcyclohexyl)acetate

InChI

InChI=1S/C11H21NO2/c1-3-8-4-6-9(7-5-8)10(12)11(13)14-2/h8-10H,3-7,12H2,1-2H3

InChI Key

MCQZILPJKWEAFI-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C(C(=O)OC)N

Origin of Product

United States

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